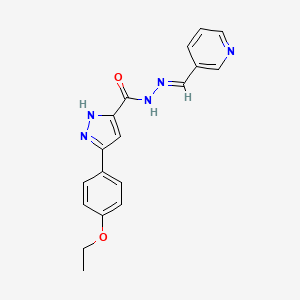
3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. EPPC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. In addition, this compound has been found to exhibit excellent charge transport properties, making it a promising candidate for the development of organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is its wide range of pharmacological activities. This compound has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound that can be used in various types of experiments. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are many potential future directions for research on 3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide. One area of research could focus on the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop new drugs with improved potency and selectivity for specific targets.
Another area of research could focus on the use of this compound in the development of organic electronic devices. By further studying the charge transport properties of this compound, it may be possible to develop more efficient and cost-effective organic electronic devices.
Conclusion
In conclusion, this compound is a chemical compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. In addition, this compound has been found to exhibit excellent charge transport properties, making it a promising candidate for the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been the subject of numerous scientific studies due to its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit a wide range of pharmacological activities. For example, this compound has been reported to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for the development of organic electronic devices such as field-effect transistors and solar cells.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-15-7-5-14(6-8-15)16-10-17(22-21-16)18(24)23-20-12-13-4-3-9-19-11-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMCOWAICXTKG-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


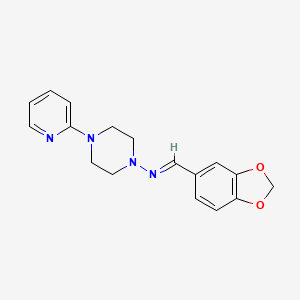
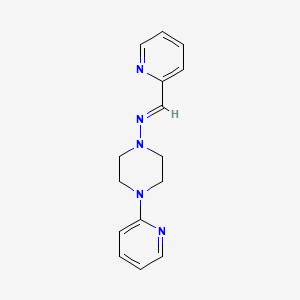
![5-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3886366.png)
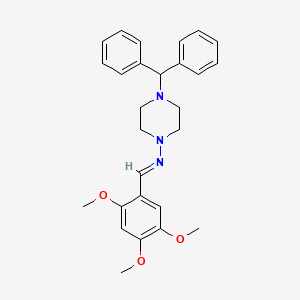
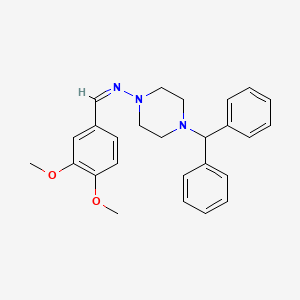
![N'-(3-hydroxy-4-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3886391.png)

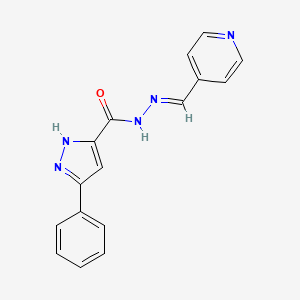
![methyl 4-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3886409.png)

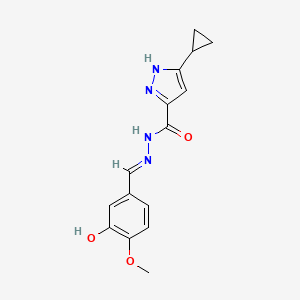
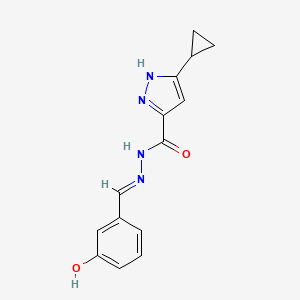
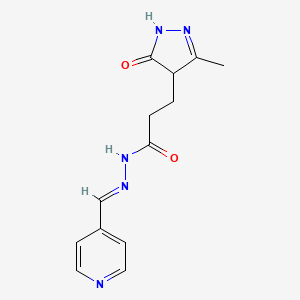
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3886445.png)
